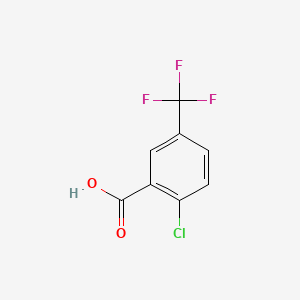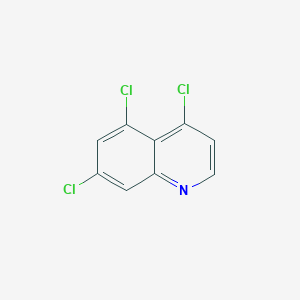
4,5,7-Trichloroquinoline
Vue d'ensemble
Description
4,5,7-Trichloroquinoline is an aromatic hydrocarbon that presents as a white, crystalline solid. It is soluble in organic solvents and has a melting point of approximately 123°C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4,5,7-Trichloroquinoline typically involves the chlorination of 5,7-dichloro-2,3-dihydroquinoline-4(1H)-ketone. This process includes dissolving the starting material in a chlorinating agent and an organic solvent, followed by a reaction at temperatures ranging from 80°C to 120°C for 10 to 17 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,7-Trichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or thiols are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction: Different quinoline derivatives with altered oxidation states.
Applications De Recherche Scientifique
4,5,7-Trichloroquinoline finds applications in diverse scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4,5,7-Trichloroquinoline involves its interaction with cytochrome P450 enzymes, which play a role in the metabolism of various compounds. Additionally, it functions as a ligand for specific receptors, influencing the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
4,6,7-Trichloroquinoline: Another trichloroquinoline derivative with similar chemical properties but different substitution patterns.
4,7-Dichloroquinoline: A dichloroquinoline used as an intermediate in the synthesis of antimalarial drugs.
Propriétés
IUPAC Name |
4,5,7-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMSYKATMDLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346863 | |
| Record name | 4,5,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23834-01-7 | |
| Record name | 4,5,7-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23834-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials and synthetic routes for producing 4,5,7-trichloroquinoline?
A1: this compound is primarily synthesized using 3,5-dichloroaniline as the starting material. Several synthetic routes have been explored, each with its advantages and limitations:
- Route 1: Via 5,7-Dichloro-4-hydroxyquinoline: This approach involves synthesizing 5,7-dichloro-4-hydroxyquinoline as an intermediate, which can be further processed with or without dehydroxyation to obtain the final product [].
- Route 2: Via 2,4,5,7-Tetrachloroquinoline: This method involves the synthesis and subsequent dechlorination of 2,4,5,7-tetrachloroquinoline to yield this compound [].
- Route 3: Via Quinoline Oxide: This route utilizes oxidation to form quinoline oxide, followed by substitution and reduction to obtain this compound [].
- Route 4: Using Acrylonitrile: A more recent approach utilizes 3,5-dichloroaniline and acrylonitrile in a three-step process that has been highlighted for its industrial feasibility [].
- Route 5: Using Ethyl Orthoformate and Cyanoacetic Ester: This four-step synthesis utilizes ethyl orthoformate, cyanoacetic ester, and 3,5-dichloroaniline through condensation, cyclization, hydrolyzation, and chlorination reactions [].
Q2: What is the role of 5,7-dichloro-2,3-dihydroquinolin-4-(1H)-one in the synthesis of this compound?
A2: 5,7-Dichloro-2,3-dihydroquinolin-4-(1H)-one serves as a crucial intermediate in one of the synthetic pathways for producing this compound. This intermediate is synthesized through a reaction between 3,5-dichloroaniline and acrylic acid, followed by cyclization in the presence of polyphosphoric acid []. This specific route highlights the importance of exploring different synthetic pathways to optimize the production of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
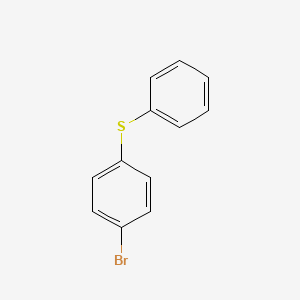
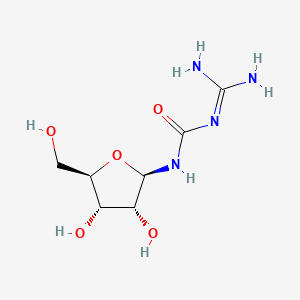
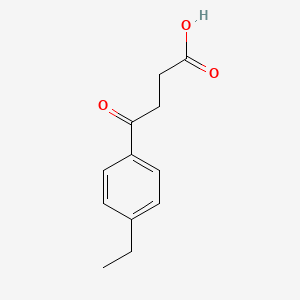
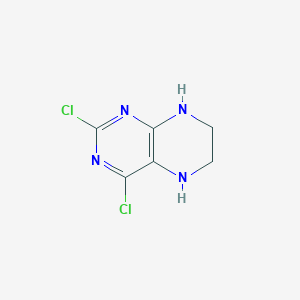
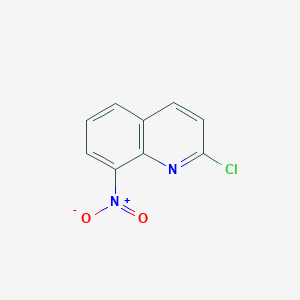
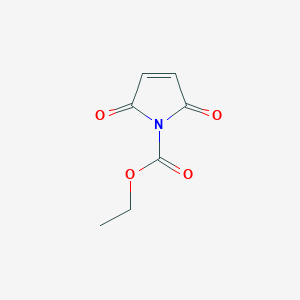
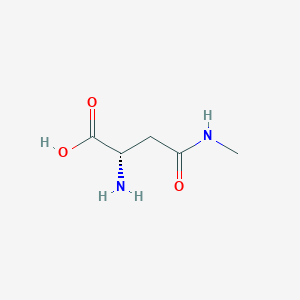
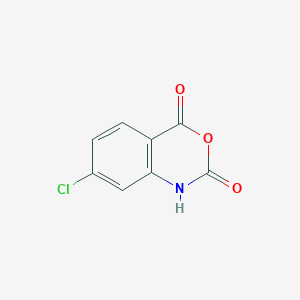
![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)
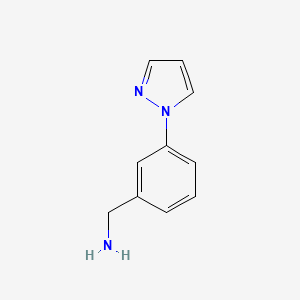

![2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1580718.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)
